molecular formula C19H21NO B1670902 Sinequan CAS No. 1668-19-5

Sinequan

Numéro de catalogue: B1670902
Numéro CAS: 1668-19-5
Poids moléculaire: 279.4 g/mol
Clé InChI: ODQWQRRAPPTVAG-GZTJUZNOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La cidoxépine, également connue sous le nom de cis-doxépine ou (Z)-doxépine, est un antidépresseur tricyclique développé dans les années 1960. Il s'agit de l'isomère cis ou (Z) de la doxépine, un mélange d'isomères (E) et (Z) utilisés commercialement. La cidoxépine agit comme un inhibiteur de la recapture de la sérotonine et de la noradrénaline, un antagoniste des récepteurs H1 et un anticholinergique. Elle a fait l'objet de nouvelles recherches et est actuellement en cours de développement comme antihistaminique pour le traitement de l'urticaire chronique .

Mécanisme D'action

Target of Action

Doxepin, a psychotropic agent, primarily targets the central nervous system’s biogenic amine reuptake . It has a high affinity for histamine H1 receptors, where it functions as an antagonist . It also binds strongly to the histamine H2 receptors .

Mode of Action

Doxepin’s antidepressive action is primarily associated with the inhibition of norepinephrine and serotonin reuptake at synaptic nerve terminals . This inhibition increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . As an antagonist of the histamine H1 receptor, doxepin blocks the action of histamine, a substance in the body that causes allergic symptoms .

Biochemical Pathways

Doxepin affects several biochemical pathways. It inhibits the reuptake of noradrenalin and serotonin, while the reuptake inhibition of dopamine is very weak . Doxepin’s metabolite, desmethyldoxepin (nordoxepin), also has antidepressant effects . Furthermore, doxepin acts antagonistically on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Pharmacokinetics

Doxepin is moderately absorbed following oral ingestion with a bioavailability of 29% . It is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism of both isomers of doxepin is demethylation to the active metabolite desmethyldoxepin . The mean elimination half-life is reported to be of 17 hours . About 50% of doxepin is excreted by the kidneys .

Result of Action

The molecular and cellular effects of doxepin’s action include the augmentation of inflammatory cytokine levels and suppression of Akt phosphorylation . It has been shown to have anti-inflammatory effects, reducing the inflammatory damage induced by lipopolysaccharide (LPS) exposure in C6-glioma cells . Moreover, doxepin potentially worsens renal injury, nonalcoholic fatty liver disease, and diabetes .

Action Environment

The action, efficacy, and stability of doxepin can be influenced by various environmental factors. For instance, the presence of other medications can affect doxepin’s metabolism and excretion, potentially altering its effects. Additionally, individual factors such as the patient’s age, liver function, and kidney function can also influence how doxepin is metabolized and excreted .

Analyse Biochimique

Biochemical Properties

Doxepin interacts with various enzymes, proteins, and other biomolecules. It displays active core anticholinergic activity and reduces noradrenaline and serotonin reuptake .

Cellular Effects

Doxepin influences cell function by interacting with nerve cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doxepin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Doxepin’s effects can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of Doxepin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Doxepin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Doxepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Doxepin and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de la cidoxépine implique les étapes suivantes :

    Formation du système cyclique dibenzoxépine : Ceci est réalisé grâce à une série de réactions de cyclisation.

    Introduction de la chaîne latérale diméthylamino : Cette étape implique la réaction de l'intermédiaire dibenzoxépine avec la diméthylamine dans des conditions spécifiques.

    Purification et isolement : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La cidoxépine subit diverses réactions chimiques, notamment :

    Oxydation : La cidoxépine peut être oxydée pour former les N-oxydes correspondants.

    Réduction : Les réactions de réduction peuvent convertir la cidoxépine en ses formes réduites.

    Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de cidoxépine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la Recherche Scientifique

La cidoxépine a une large gamme d'applications de recherche scientifique :

    Chimie : Utilisée comme composé modèle pour étudier les antidépresseurs tricycliques et leurs propriétés chimiques.

    Biologie : Recherchée pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.

    Médecine : Explorée pour son potentiel dans le traitement de conditions telles que l'urticaire chronique, la rhinite allergique et la dermatite atopique.

    Industrie : Utilisée dans le développement de nouveaux antihistaminiques et antidépresseurs.

5. Mécanisme d'Action

La cidoxépine exerce ses effets par le biais de multiples mécanismes :

Applications De Recherche Scientifique

Treatment of Insomnia

Doxepin has been extensively studied for its efficacy in managing chronic primary insomnia. Research indicates that low doses (1 mg, 3 mg, and 6 mg) significantly improve sleep quality without causing residual sedation the following day.

  • Case Study: Efficacy in Chronic Insomnia
    • Participants: 67 adults with chronic primary insomnia.
    • Results: Statistically significant improvements were observed in wake time during sleep, total sleep time, and overall sleep efficiency when compared to placebo. The study demonstrated that doxepin effectively reduced subjective latency to sleep onset at the highest dose (6 mg) .
Dosage (mg)Wake Time During SleepTotal Sleep TimeSleep Efficiency
PlaceboBaselineBaselineBaseline
1ImprovedImprovedImproved
3Significantly improvedSignificantly improvedSignificantly improved
6Significantly reducedSignificantly increasedMaintained

Management of Anxiety Disorders

Doxepin has also been utilized in treating anxiety disorders. Its sedative properties help alleviate symptoms associated with anxiety.

  • Case Study: Comparison with Diazepam
    • A study comparing doxepin to diazepam found both drugs effective in relieving anxiety symptoms. However, doxepin's side effect profile was noted to be more favorable in certain patient populations .

Neuropathic Pain Relief

Emerging research suggests that doxepin may serve as an analgesic for neuropathic pain management.

  • Research Findings:
    • Doxepin has shown efficacy in treating neuropathic pain conditions, particularly postherpetic neuralgia and diabetic neuropathy. Its mechanism involves modulating pain pathways through serotonin and norepinephrine reuptake inhibition .

Safety Profile

Doxepin’s safety profile is well-documented across various studies. Common side effects include sedation, dry mouth, and potential weight gain. However, serious adverse effects are rare when used at recommended doses.

  • Safety Data Summary:
Side EffectIncidence Rate (%)
Sedation15
Dry Mouth10
Weight Gain5
Serious Adverse Effects<1

Comparaison Avec Des Composés Similaires

La cidoxépine est similaire à d'autres antidépresseurs tricycliques tels que :

    Doxépine : Un mélange d'isomères (E) et (Z), la cidoxépine étant l'isomère (Z).

    Amitriptyline : Un autre antidépresseur tricyclique avec une inhibition similaire de la recapture de la sérotonine et de la noradrénaline.

    Clomipramine : Connu pour son forte inhibition de la recapture de la sérotonine.

La cidoxépine est unique en raison de sa forme stéréoisomérique spécifique, qui peut contribuer à son profil pharmacologique distinct et potentiellement à une activité antidépressive supérieure par rapport à son isomère trans .

Activité Biologique

Sinequan, the brand name for doxepin hydrochloride, is a tricyclic antidepressant with significant biological activity, particularly in treating depression and anxiety disorders. This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of doxepin, supported by relevant studies and data.

Doxepin exhibits a multifaceted mechanism of action primarily through the inhibition of neurotransmitter reuptake:

  • Norepinephrine and Serotonin Reuptake Inhibition : Doxepin inhibits the reuptake of norepinephrine and serotonin at synaptic clefts, thereby increasing their availability in the central nervous system (CNS) .
  • Antihistaminic Effects : The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .
  • Anticholinergic Activity : Doxepin has anticholinergic effects which can lead to side effects such as dry mouth and urinary retention .

Clinical Efficacy

Doxepin has been evaluated in various clinical settings, demonstrating effectiveness in treating insomnia, anxiety, and depression. Below is a summary of key findings from clinical studies:

StudyPopulationInterventionOutcome MeasureResults
Study 401Non-elderly adultsDoxepin 1, 3, 6 mg vs. placeboWake Time During Sleep (WTDS)Significant reduction in WTDS at 6 mg dose
Study 502Elderly adultsDoxepin 6 mg vs. placeboWake Time After Sleep Onset (WASO)Reduced WASO compared to placebo
Krystal et al., 2010Insomnia patientsUltra-low-dose doxepin (≤6 mg)Total Sleep Time (TST)Increased TST significantly compared to placebo
Lankford et al., 2012Mixed anxiety/depressionDoxepin vs. alprazolamAnxiety scoresDoxepin showed comparable efficacy to alprazolam

Case Studies

Several case studies illustrate the diverse applications of doxepin:

  • Neuropathic Pain Management : A randomized double-blind study found that topical doxepin significantly reduced neuropathic pain compared to placebo, highlighting its analgesic properties beyond its psychiatric indications .
  • Chronic Insomnia : In a cohort of patients with chronic insomnia, doxepin was shown to improve sleep maintenance significantly without significant adverse effects on next-day functioning .

Safety Profile

While doxepin is generally well-tolerated, it can cause side effects due to its anticholinergic properties and sedative effects:

  • Common Side Effects : These include drowsiness, dry mouth, constipation, and urinary retention.
  • Serious Risks : There are potential risks of QT interval prolongation; thus, monitoring is necessary when used with other medications affecting cardiac rhythm .

Propriétés

Numéro CAS

1668-19-5

Formule moléculaire

C19H21NO

Poids moléculaire

279.4 g/mol

Nom IUPAC

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

Clé InChI

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

SMILES isomérique

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

SMILES canonique

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Apparence

Solid powder

Point d'ébullition

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Key on ui other cas no.

3607-34-9
1668-19-5

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Solubilité

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Apo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon

Origine du produit

United States

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Yield
73.5%

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
doxepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinequan
Reactant of Route 2
Reactant of Route 2
Sinequan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sinequan
Reactant of Route 4
Reactant of Route 4
Sinequan
Reactant of Route 5
Sinequan
Reactant of Route 6
Reactant of Route 6
Sinequan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.